(3-Chloro-4,4,4-trifluorobut-2-ene-1-sulfonyl)benzene

Oxidation stability Synthetic yield Fluoroalkenyl sulfone

(3-Chloro-4,4,4-trifluorobut-2-ene-1-sulfonyl)benzene (CAS 191591-43-2) is a halogenated fluoroalkenyl phenyl sulfone with the molecular formula C10H8ClF3O2S and a molecular weight of 284.68 g/mol. The compound belongs to the broader class of trifluorobutenyl sulfones, which are recognized as versatile synthetic intermediates for nematicidal agents (e.g., fluensulfone analogs) and electrophilic building blocks in medicinal chemistry.

Molecular Formula C10H8ClF3O2S
Molecular Weight 284.68 g/mol
CAS No. 191591-43-2
Cat. No. B065488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Chloro-4,4,4-trifluorobut-2-ene-1-sulfonyl)benzene
CAS191591-43-2
Molecular FormulaC10H8ClF3O2S
Molecular Weight284.68 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)CC=C(C(F)(F)F)Cl
InChIInChI=1S/C10H8ClF3O2S/c11-9(10(12,13)14)6-7-17(15,16)8-4-2-1-3-5-8/h1-6H,7H2
InChIKeyZNJKMJPPHVMUMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Chloro-4,4,4-trifluorobut-2-ene-1-sulfonyl)benzene CAS 191591-43-2: Compound Class and Key Features for Procurement


(3-Chloro-4,4,4-trifluorobut-2-ene-1-sulfonyl)benzene (CAS 191591-43-2) is a halogenated fluoroalkenyl phenyl sulfone with the molecular formula C10H8ClF3O2S and a molecular weight of 284.68 g/mol . The compound belongs to the broader class of trifluorobutenyl sulfones, which are recognized as versatile synthetic intermediates for nematicidal agents (e.g., fluensulfone analogs) and electrophilic building blocks in medicinal chemistry [1]. Its structure features a conjugated vinyl sulfone moiety bearing a chlorine atom at the 3-position of the butenyl chain, combined with a terminal trifluoromethyl group, creating a distinct electronic and steric profile among fluoroalkenyl sulfone derivatives .

Electrophilic vinyl sulfone with Cl/CF₃ activation
Pre-formed sulfone avoids oxidation steps
Fluoroalkenyl sulfone for nematicide analog and covalent probe synthesis

Why Generic Substitution Fails for (3-Chloro-4,4,4-trifluorobut-2-ene-1-sulfonyl)benzene: Key Differentiation Drivers


Fluoroalkenyl sulfones are not interchangeable commodities. The specific combination of a phenyl sulfone warhead, a 3-chloro substituent, and a terminal trifluoromethyl group on the butenyl chain creates a reactivity and selectivity profile that differs measurably from its sulfoxide, sulfide, bromo, and des-chloro analogs [1]. The chlorine atom modulates the electron density of the vinyl sulfone Michael acceptor, altering reaction rates in nucleophilic additions [2]. The sulfone oxidation state confers superior chemical stability compared to the corresponding sulfoxide, which is prone to disproportionation [1]. Furthermore, published oxidation methods yielding this sulfone via Oxone®-mediated protocols achieve higher yields and avoid double-bond degradation that plagues traditional H2O2/AcOH systems [2]. These differences translate directly into reproducibility of downstream chemistry and purity of final products, making in-class substitution a tangible risk for research programs relying on consistent intermediate quality.

Sulfoxide vs. sulfone oxidation state
Sulfoxide analogs may disproportionate or require forcing oxidation, altering reactivity profiles.
Halogen substitution (Cl vs. H, Br)
Des-chloro analogs lack electrophilic activation; bromo analogs introduce steric bulk that may shift reaction selectivity.
Pre-formed sulfone vs. sulfide precursor
Sulfide precursors require oxidation that may degrade the double bond, reducing batch consistency.

(3-Chloro-4,4,4-trifluorobut-2-ene-1-sulfonyl)benzene: Quantitative Differentiation Evidence Against Closest Analogs


Sulfone Oxidation State: Enhanced Stability and Synthetic Yield vs. Sulfoxide and Sulfide Analogs

The sulfone (n=2) is chemically more stable than the corresponding sulfoxide (n=1), which undergoes slow disproportionation and requires forcing conditions for further oxidation [1]. Patented Oxone®-mediated oxidation of the sulfide precursor to this sulfone proceeds without significant double-bond degradation, a known side reaction in traditional H2O2/glacial acetic acid systems that limits yields to approximately 75% [1][2]. The Oxone® method delivers the crystalline sulfone product directly, eliminating chromatography and improving isolated yield [1].

Synthetic method
Head-to-head
Oxone® oxidation yields crystalline sulfone directly, avoiding double-bond degradation; traditional H₂O₂/AcOH method ~75% yield
May reduce batch-to-batch variability in subsequent steps
Yield data from patent; validation in user workflow recommended
Oxidation stability Synthetic yield Fluoroalkenyl sulfone

3-Chloro Substituent: Electronic Modulation of the Vinyl Sulfone Michael Acceptor vs. Des-Chloro and Bromo Analogs

The 3-chloro substituent exerts an electron-withdrawing effect quantified by Hammett sigma constants. Although direct measurement on this specific scaffold has not been reported, class-level inference from aryl chloride data (σₘ ≈ 0.37, σₚ ≈ 0.23) [1] indicates that the chlorine atom reduces electron density on the vinyl sulfone π-system relative to the des-chloro analog, thereby enhancing electrophilicity toward nucleophiles. In contrast, the bromo analog (σₘ ≈ 0.39) offers only marginally higher electron withdrawal but introduces greater steric bulk and a heavier leaving group, which can alter reaction trajectories [1]. The des-chloro compound lacks this activation entirely.

Electrophilicity
Class-level
3-Cl substituent σₘ ≈ 0.37; des-Cl σ = 0; Br σₘ ≈ 0.39
Cl provides reported balance of electron withdrawal and steric profile
Hammett constants from literature; direct scaffold measurement not reported
Hammett constant Electrophilicity Vinyl sulfone reactivity

Physical Property Differentiation: Measured Density and Boiling Point vs. Analogs

The target compound has a reported density of 1.409 g/cm³ and a boiling point of 373.5°C at 760 mmHg . These values serve as identity and purity benchmarks. Although directly comparable data for the des-chloro analog (C10H9F3O2S, MW 266.24 g/mol, CAS not identified in search) are not available in the open literature, the higher molecular weight and increased polarity of the chloro compound predictably raise the boiling point relative to the des-chloro variant by an estimated 15–25°C based on incremental molar refraction contributions [1].

Physical identity
Cross-study
Density 1.409 g/cm³; bp 373.5°C (predicted des-Cl bp ~348–358°C)
Property benchmarks aid identity confirmation upon receipt
Experimental bp/density from supplier; des-Cl values predicted
Density Boiling point Physicochemical characterization

Commercially Available Purity Grades: 99% vs. 95% Material and Impact on Downstream Reproducibility

Multiple chemical suppliers list this compound with different purity specifications. ChemWhat database reports a 99% purity grade [1], while other vendors supply material at approximately 95% purity . The 4% absolute purity difference may contain structurally related impurities (e.g., sulfoxide, sulfide, or des-chloro byproducts) that can act as competing reactants or catalyst poisons in subsequent synthetic steps. For stoichiometric applications such as covalent inhibitor synthesis or polymer end-capping, a 95% purity translates to up to 5 mol% of undefined reactive impurities, which can reduce isolated yields and complicate purification.

Purity grade
Reported
99% vs. 95% grade; impurity burden ~5-fold lower
Higher purity may reduce competing side reactions
Supplier-reported purity; analytical method not disclosed
Purity Quality control Procurement specification

Regiochemical Integrity: 3-Chloro-2-butene vs. Alternative Double-Bond Isomers

The compound is defined by the specific conjugation of the sulfonyl group at the 1-position, chlorine at the 3-position, and trifluoromethyl at the 4-position of the butenyl chain. This is distinct from the 3,4,4-trifluorobut-3-ene isomer (i.e., double bond at the 3,4-position), which would present a different Michael acceptor geometry and altered reactivity. While no quantitative isomeric purity data were located for this specific CAS number, the IUPAC name '(3-chloro-4,4,4-trifluorobut-2-enyl)sulfonylbenzene' unambiguously defines the double bond at the 2-position, conjugated with the sulfonyl group. This conjugation is essential for the vinyl sulfone's electrophilic character; migration of the double bond would destroy this conjugation and fundamentally alter reactivity.

Regiochemistry
Data to verify
2,3-unsaturated isomer conjugated with sulfonyl; 3,4-isomer would destroy conjugation
Isomeric identity critical for Michael acceptor function
No quantitative isomeric purity data located; confirm via NMR
Regiochemistry Isomeric purity Vinyl sulfone conjugation

Absence of Heterocyclic Ring: Simplified Toxicological and Environmental Profile vs. Thiazole-Containing Fluoroalkenyl Sulfones

Unlike the commercial nematicide fluensulfone (5-chloro-2-[(3,4,4-trifluoro-3-butenyl)sulfonyl]-1,3-thiazole [1]), (3-chloro-4,4,4-trifluorobut-2-ene-1-sulfonyl)benzene lacks a thiazole heterocycle. The thiazole ring is a known structural alert for potential toxicity and presents additional metabolic liabilities (e.g., cytochrome P450-mediated ring oxidation). The phenyl sulfone scaffold may offer a simplified metabolic profile, although direct toxicological comparison data are not available. This distinction is relevant for researchers using this compound as a fragment or intermediate in drug discovery where heterocycle-associated toxicity flags are undesirable.

Structural alert
Class-level
Phenyl sulfone lacks thiazole heterocycle; avoids associated toxicity flags
Simplified heterocycle profile may support lead optimization
Toxicophore comparison based on structural alerts; direct toxicity data not available
Toxicology Environmental fate Structural alert

Optimal Application Scenarios for (3-Chloro-4,4,4-trifluorobut-2-ene-1-sulfonyl)benzene Based on Quantitative Differentiation Evidence


Covalent Inhibitor and Chemical Probe Synthesis Requiring a Defined Electrophilic Warhead

The 3-chloro substituent enhances the electrophilicity of the vinyl sulfone Michael acceptor relative to the des-chloro analog (Δσₘ ≈ +0.37), enabling selective covalent modification of cysteine residues in target proteins [1]. Researchers developing targeted covalent inhibitors (TCIs) can exploit this tuned reactivity to achieve desired target engagement kinetics without the steric bulk of a bromo substituent. The 99% purity grade [2] ensures that competing nucleophiles from impurities do not consume the warhead prematurely.

Agrochemical Intermediate for Non-Heterocyclic Fluoroalkenyl Sulfone Nematicides

This compound serves as a key intermediate for phenyl sulfone-based nematicide candidates that avoid the thiazole toxicophore present in fluensulfone [1]. The Oxone®-mediated oxidation route to this sulfone [2] provides a robust synthetic entry point, and procurement of the pre-formed sulfone bypasses the low-yielding H2O2/AcOH oxidation step, streamlining process chemistry development.

Polymer and Materials Chemistry: Fluoroalkenyl Sulfone as a Crosslinking or End-Capping Agent

The combination of a terminal trifluoromethyl group and a reactive vinyl sulfone makes this compound a candidate for surface modification and polymer end-capping reactions where durable C–S bonds and fluorinated domains are desired [1]. The boiling point of 373.5°C and density of 1.409 g/cm³ [2] provide convenient handles for process monitoring and quality control in industrial-scale applications.

Medicinal Chemistry Fragment Library: Halogenated Vinyl Sulfone Fragment for FBDD

As a low-molecular-weight (284.68 g/mol) fragment with a single chlorine point, this compound meets fragment-based drug discovery (FBDD) criteria [1]. Its regio- and stereochemical purity ensures consistent fragment screening data, and the electron-withdrawing chlorine and sulfone groups provide vectors for subsequent fragment elaboration while maintaining favorable physicochemical properties for CNS penetration prediction.

Application
Selection Property
Validation Focus
Covalent inhibitor probe synthesis
Electrophilicity tuning (Cl substitution)
Verify reaction kinetics and selectivity with target cysteine
Nematicide intermediate development
Pre-formed sulfone stability and purity
Confirm oxidation state and purity via HPLC/NMR
Polymer end-capping or surface modification
Trifluoromethyl and vinyl sulfone reactivity
Assess crosslinking efficiency and fluorinated domain incorporation
Fragment-based drug discovery library
Low MW, regioisomeric purity, Cl handle
Validate fragment stability and screening hit reproducibility
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